molecular formula C23H28N4O5 B2530529 [3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate CAS No. 872193-88-9

[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate

Cat. No. B2530529
CAS RN: 872193-88-9
M. Wt: 440.5
InChI Key: IBIDEYRHSSGLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate, also known as BMFP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of [3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using [3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for research on [3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate. One direction is to further investigate its potential as an anti-cancer agent and to elucidate its mechanism of action. Another direction is to explore its potential applications in the field of organic electronics and materials science. Additionally, more research is needed to determine its toxicity and potential side effects in vivo.

Synthesis Methods

The synthesis of [3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 7-(3-methylbutyl)-3-nitro-1,3-dihydro-2H-purin-2-one in the presence of butyl lithium and tetrahydrofuran. The resulting intermediate is then reacted with methyl iodide and base to yield the final product.

Scientific Research Applications

[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate has been investigated for its potential applications in various fields of research. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In the field of materials science, this compound has been used for the synthesis of metal-organic frameworks.

properties

IUPAC Name

[3-butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-4-5-11-27-20-19(21(29)25-23(27)31)26(12-10-15(2)3)18(24-20)14-32-22(30)17-8-6-16(13-28)7-9-17/h6-9,13,15H,4-5,10-12,14H2,1-3H3,(H,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDEYRHSSGLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)COC(=O)C3=CC=C(C=C3)C=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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